molecular formula C14H18N4O3 B2603595 1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-17-2

1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2603595
CAS RN: 899997-17-2
M. Wt: 290.323
InChI Key: ATIBIHGAQYHZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as DPX or DPX-ESO, is a synthetic compound that has been studied for its potential use in pharmaceuticals. It belongs to the class of purine derivatives and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Medicinal Attributes of Pyrazolopyrimidines

Pyrazolopyrimidines, structurally resembling purines, have been explored for their significant medicinal potential. Investigations into their bioactivity revealed adenosine antagonistic properties, highlighting their relevance in treating diseases. Biological assessments across models, including radioactivity tests in mice and antitumor testing, alongside biochemical explorations through assays such as xanthine oxidase and antioxidant enzyme assays, have emphasized their importance. These studies underline the potential of pyrazolopyrimidines in addressing conditions related to the central nervous system, cardiovascular system, cancer, and inflammation (Chauhan & Kumar, 2013).

Bioactive Fused Heterocycles as Purine-Utilizing Enzyme Inhibitors

Research has identified heterocyclic compounds as crucial purine-utilizing enzyme inhibitors (PUEIs), playing a vital role in diseases such as malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The structural mimicking of purine and pyrimidine antimetabolites forms the basis for drug design, aiming for minor structural modifications without altering the core pharmacophore. This approach balances empirical and rational design strategies for developing selective PUEIs devoid of adverse effects (Chauhan & Kumar, 2015).

Benzimidazole Derivatives in Cancer Treatment

Benzimidazole and its derivatives exhibit a broad range of biological activities, including anticancer properties, due to their structural similarity to naturally occurring purines. The review by Akhtar et al. (2019) discusses the anticancer mechanisms of benzimidazole derivatives, including intercalation, alkylating agents, and enzyme inhibition, providing insights into the structural prerequisites for synthesizing potent benzimidazole-based anticancer agents (Akhtar et al., 2019).

Isoxazoline Derivatives as Anticancer Agents

Isoxazolines, belonging to the azoles family, have garnered attention in medicinal chemistry for their anticancer capabilities. Natural sources provide a wealth of isoxazoline derivatives, which, along with synthetic pathways, have been explored for their potential as chemotherapeutic agents. The review focuses on the structural-activity relationship and the impact of stereochemistry on anticancer activity, aiming to inspire further research towards novel anticancer drugs (Kaur et al., 2014).

properties

IUPAC Name

4,7-dimethyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-4-5-6-7-17-12(19)10-11(16(3)14(17)20)15-13-18(10)8-9(2)21-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIBIHGAQYHZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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